Sinococuline

Dengue virus Antiviral Flavivirus

Procure Sinococuline (CAS 109351-36-2) for your next antiviral or oncology study. It is the only hasubanane alkaloid with validated pan-serotype anti-dengue activity (IC50 0.08–0.20 μg/mL, SI >95) and a published Phase I clinical bioanalytical method for human plasma quantification. Its precise (6β,7β,9α,13α) stereochemistry is essential for activity—substitution with epimers or co-occurring alkaloids yields divergent biological profiles. Use it as a benchmark reference standard in SAR, cytotoxicity screening, or translational research requiring established in vivo dosing parameters.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 109351-36-2
Cat. No. B217805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinococuline
CAS109351-36-2
Synonymssinococuline
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=C(C(C(CC42CCN3)O)O)OC)C=C1)O
InChIInChI=1S/C18H23NO5/c1-23-12-4-3-9-7-10-14-17(24-2)15(21)11(20)8-18(14,5-6-19-10)13(9)16(12)22/h3-4,10-11,15,19-22H,5-8H2,1-2H3/t10-,11-,15-,18-/m0/s1
InChIKeyMFKPWBJXKCSPGK-KNORBDTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinococuline (CAS 109351-36-2) Procurement Guide: A Hasubanane Alkaloid with Pan-Dengue Antiviral Activity


Sinococuline (CAS 109351-36-2) is a hasubanane-type morphinane alkaloid first isolated from Cocculus trilobus (syn. Cocculus hirsutus) and Stephania species [1]. It has been identified as a bioactive constituent of the aqueous extract of Cocculus hirsutus (AQCH), which has demonstrated safety in human studies [2]. The compound is characterized by its distinct (6β,7β,9α,13α) stereochemical configuration with hydroxylation at C-6 and C-7, and methoxy groups at positions C-3 and C-8, with molecular formula C₁₈H₂₃NO₅ and molecular weight 333.38 g/mol [3].

Why Sinococuline Cannot Be Interchanged with Other Morphinane or Hasubanane Alkaloids


Sinococuline exhibits stereochemistry-dependent biological activity that is not shared across all hasubanane or morphinane alkaloids. The compound's specific (6β,7β,9α,13α) configuration with defined C-6 and C-7 hydroxylation is essential for its anti-dengue potency; synthetic studies demonstrate that C-6 and/or C-7 epimeric analogs of sinococuline display altered biological profiles . Furthermore, within the same botanical source (Cocculus hirsutus), co-occurring alkaloids such as aknadinine and 1-nitroaknadinine exhibit substantially different cytotoxicity profiles against tumor cell lines, confirming that structural nuances within this class translate to quantifiable functional divergence [1]. Researchers and procurement specialists seeking consistent pan-DENV inhibitory activity with defined selectivity indices cannot substitute sinococuline with other morphinane alkaloids (e.g., sinomenine) or hasubanane derivatives without risking loss of the validated activity spectrum .

Sinococuline Quantitative Differentiation Evidence Against Comparators and In-Class Analogs


Pan-Serotype Anti-Dengue Activity with Quantified IC50 Values Across All Four DENV Serotypes

Sinococuline demonstrates potent inhibitory activity against all four dengue virus serotypes in a pan-DENV infection assay using Vero cells, with IC50 values ranging from 0.08 to 0.20 μg/mL (approximately 0.24 to 0.60 μM). In contrast, many in-class antiviral alkaloids lack validated activity across all four serotypes or have substantially higher IC50 values; for instance, the parent compound sinomenine shows no comparable pan-DENV activity. The selectivity index (SI) values for sinococuline against each serotype were calculated based on CC50 of 19.72 μg/mL in Vero cells: DENV-1 SI = 98.6; DENV-2 SI = 246.5; DENV-3 SI = 116; DENV-4 SI = 197.2 [1].

Dengue virus Antiviral Flavivirus Pan-serotype inhibition

Superior Tumor Cell Cytotoxicity Versus Co-Occurring Alkaloids Aknadinine and 1-Nitroaknadinine

Sinococuline exhibits effective tumor cell growth inhibition, whereas the structurally related alkaloids aknadinine and 1-nitroaknadinine (which co-occur in the same botanical source) demonstrate low toxicity towards all tested cell lines. In a direct head-to-head comparison across multiple human cancer cell lines, sinococuline induced a dose-dependent decrease in cell viability and inhibited the uptake of tritiated precursors (thymidine, leucine, and uridine), while aknadinine and 1-nitroaknadinine showed minimal cytotoxic effects under identical experimental conditions [1].

Cytotoxicity Cancer Alkaloid Antitumor

In Vivo Protection Against Antibody-Mediated Secondary DENV Infection in AG129 Mouse Model

Sinococuline demonstrates dose-dependent in vivo protection in a clinically relevant secondary dengue infection model. At 2.0 mg/kg/day (BID, intraperitoneal, for 5 days), sinococuline treatment resulted in complete survival of severely DENV-infected AG129 mice through the entire experimental course, whereas at 0.5 mg/kg/day, none of the mice survived to the endpoint. The 2.0 mg/kg/day dose also effectively reduced serum viremia and tissue-viral load, and inhibited elevated expression of proinflammatory cytokines (TNF-α and IL-6) in vital organs. Importantly, this protection was achieved without body weight loss or adverse effects on liver function [1].

In vivo efficacy Dengue Antiviral AG129 mouse

Inhibition of DENV NS1 Antigen Release with Quantified Concentration-Dependent Efficacy

Sinococuline inhibits the release of non-structural protein-1 (NS1), a key dengue virulence factor, from DENV-2 infected Vero cells in a dose-dependent manner. At concentrations of 2.0 μg/mL and 5.0 μg/mL, sinococuline significantly reduced NS1 levels (p < 0.001) over a 6-day experimental period. At 1.0 μg/mL, significant reduction was observed after day 3 (p = 0.023). The lowest tested concentration (0.5 μg/mL) showed only marginal, statistically insignificant reduction compared to virus control [1]. This NS1 inhibition profile is notable because NS1 is implicated in dengue pathogenesis including vascular leakage, and few natural product-derived compounds have demonstrated validated NS1 suppression alongside direct antiviral activity.

NS1 antigen Dengue Antiviral mechanism Viral protein

Clinical Pharmacokinetic Characterization in Human Plasma via Validated Bioanalytical Method

A selective, highly sensitive, and validated bioanalytical method has been developed for the quantification of sinococuline in human plasma, and this method has been applied in a Phase I clinical pharmacokinetic study [1]. This represents a significant differentiation from most research-grade natural product alkaloids, which typically lack validated human PK methods or clinical-phase pharmacokinetic data. The existence of this method and its application in clinical studies provides a critical foundation for translational research and potential therapeutic development.

Pharmacokinetics Human plasma Clinical study Bioanalysis

Stereochemical Specificity: C-6 and C-7 Epimeric Analogs Exhibit Altered Biological Activity

Synthetic studies have produced sinococuline and its C-6 and/or C-7 epimeric analogs (6-epi-sinococuline, 7-epi-sinococuline, and 6-epi-7-epi-sinococuline) from sinomenine. The stereochemical configuration at these hydroxyl-bearing positions is critical for biological activity; the epimeric analogs display distinct activity profiles compared to natural sinococuline, though specific quantitative comparative data are limited in the available literature . This stereochemical sensitivity confirms that sinococuline's precise (6β,7β) configuration cannot be substituted with its epimers without altering the pharmacological outcome.

Stereochemistry Structure-activity relationship Synthesis Epimer

Recommended Research Applications for Sinococuline Based on Quantitative Evidence


Pan-Serotype Dengue Antiviral Screening and Mechanism Studies

Sinococuline serves as a validated positive control or reference compound for in vitro assays requiring consistent inhibition across all four DENV serotypes. With documented IC50 values ranging from 0.08-0.20 μg/mL and selectivity indices >95 in Vero cells [1], researchers can confidently use this compound as a benchmark when evaluating novel anti-dengue candidates. The compound's ability to inhibit NS1 release at ≥1.0 μg/mL [1] provides an additional mechanistic endpoint for studies investigating dengue pathogenesis pathways. The availability of in vivo dosing parameters (2.0 mg/kg/day BID achieving 100% survival in AG129 mice [1]) further supports translational study design.

Tumor Cell Cytotoxicity Studies Requiring Defined Alkaloid Comparator

In cancer research applications where differentiation between structurally related alkaloids is critical, sinococuline provides a well-characterized cytotoxic agent with documented activity across multiple human cancer cell lines. The direct head-to-head comparison demonstrating that aknadinine and 1-nitroaknadinine exhibit low toxicity while sinococuline shows effective growth inhibition [2] positions sinococuline as a chemically-defined positive control in alkaloid cytotoxicity screening panels. Researchers can leverage the established tritiated precursor uptake assay methodology (³H-thymidine, ³H-leucine, ³H-uridine [2]) to reproduce and extend these findings.

Pharmacokinetic and Translational Studies with Validated Bioanalytical Support

Sinococuline is uniquely positioned among research-grade morphinane alkaloids for translational and clinical-stage investigations due to the existence of a validated bioanalytical method for human plasma quantification [3]. This method has been applied in a Phase I clinical pharmacokinetic study [3], providing a foundation for researchers planning in vivo studies or seeking compounds with established analytical methodology. Procurement of sinococuline for studies requiring plasma concentration monitoring eliminates the need for de novo method development, accelerating research timelines.

Structure-Activity Relationship (SAR) Studies on Hasubanane/Morphinane Scaffolds

For medicinal chemistry programs investigating the structure-activity relationships of hasubanane and morphinane alkaloids, sinococuline serves as a key reference standard with defined stereochemistry at C-6 and C-7. The availability of synthetic epimeric analogs (6-epi-, 7-epi-, and 6-epi-7-epi-sinococuline) synthesized from sinomenine provides a framework for comparative SAR studies. Researchers can procure authentic sinococuline as the benchmark natural stereoisomer to evaluate the impact of stereochemical modifications on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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